![molecular formula C20H10O2 B14713794 Cyclopenta[ij]tetraphene-1,2-dione CAS No. 13913-77-4](/img/structure/B14713794.png)
Cyclopenta[ij]tetraphene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta[ij]tetraphene-1,2-dione is a chemical compound with the molecular formula C20H10O2 It is a polycyclic aromatic ketone, characterized by its unique structure that includes a cyclopentane ring fused to a tetraphene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta[ij]tetraphene-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of norbornadiene with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl), leading to the formation of the desired cyclopentadiene derivatives . These intermediates can then be further processed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopenta[ij]tetraphene-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Cyclopenta[ij]tetraphene-1,2-dione has several applications in scientific research:
Organic Electronics: Its unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Materials Science: The compound can be used in the development of new materials with specific optical and electronic characteristics.
Biological Studies: Research into its potential biological activity and interactions with biomolecules is ongoing.
Mecanismo De Acción
The mechanism by which Cyclopenta[ij]tetraphene-1,2-dione exerts its effects depends on its specific application. In organic electronics, its action is related to its ability to transport charge and interact with other electronic materials. In biological systems, it may interact with enzymes or other proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadiene: A simpler analog with a single cyclopentane ring.
Tetraphene: The parent compound without the cyclopentane ring.
Quinones: Oxidized derivatives with similar structural features.
Uniqueness
Cyclopenta[ij]tetraphene-1,2-dione is unique due to its fused ring structure, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics.
Propiedades
Número CAS |
13913-77-4 |
|---|---|
Fórmula molecular |
C20H10O2 |
Peso molecular |
282.3 g/mol |
Nombre IUPAC |
benzo[j]aceanthrylene-1,2-dione |
InChI |
InChI=1S/C20H10O2/c21-19-15-7-3-5-12-10-16-13-6-2-1-4-11(13)8-9-14(16)18(17(12)15)20(19)22/h1-10H |
Clave InChI |
WGCPWJBVPVSJQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=C5C4=C3C(=O)C5=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


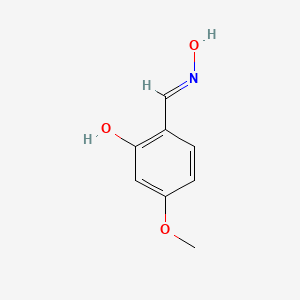
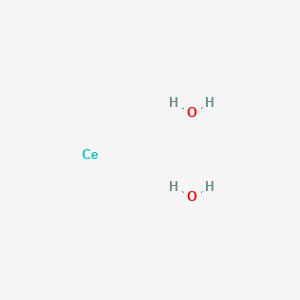
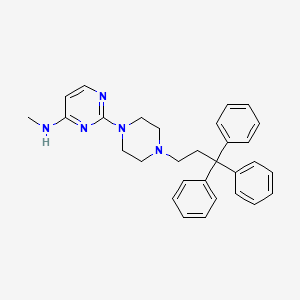
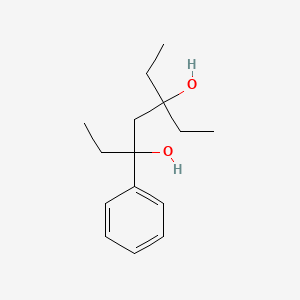
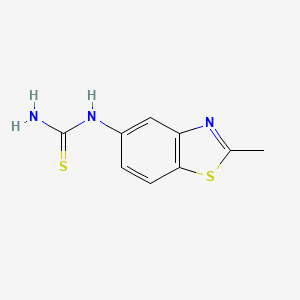

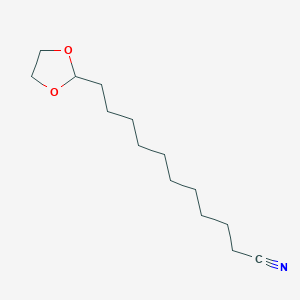
![4-[2-(Pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14713771.png)
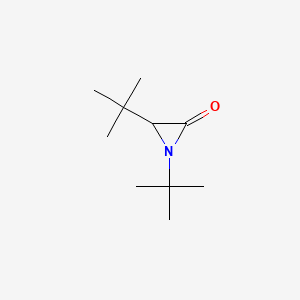
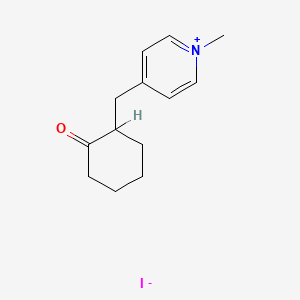

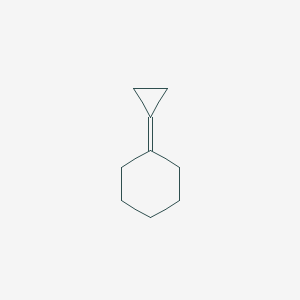
![N-[(E)-1-phenylethylideneamino]pyridin-2-amine](/img/structure/B14713802.png)
![3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate](/img/structure/B14713804.png)
